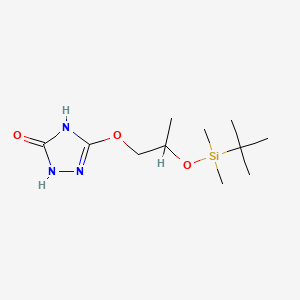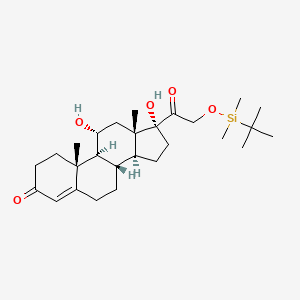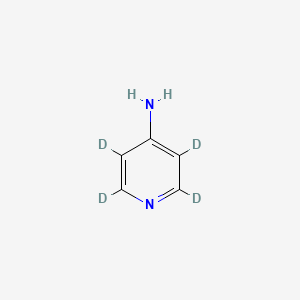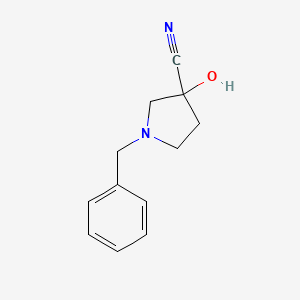![molecular formula C9H6N2O4 B13858313 5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
5-Carbamoylbenzo[d]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions . For instance, the reaction can be carried out using a catalyst such as SrCO3 in a solvent-free environment at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Wissenschaftliche Forschungsanwendungen
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds . These interactions enable the compound to modulate biological pathways and exert its effects, such as inhibiting enzymes or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives, such as:
- 1,3-benzoxazole-5-carboxylic acid
- 2,1,3-benzoxadiazole-5-carboxylic acid
Uniqueness
What sets 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both carbamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H6N2O4 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c10-7(12)4-1-2-6-5(3-4)11-8(15-6)9(13)14/h1-3H,(H2,10,12)(H,13,14) |
InChI-Schlüssel |
FEPRVUJUPJLONR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)


![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)


![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)


![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)


![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

